![molecular formula C13H15N3OS B187187 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 331272-48-1](/img/structure/B187187.png)
4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions of thiosemicarbazides or the condensation of various aldehydes with hydrazine hydrate. For example, the synthesis of a similar compound, “4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione,” was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization. This method could potentially be adapted for the synthesis of “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” by using the appropriate starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure and geometry of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction, as well as theoretical calculations like DFT and HF methods. These techniques allow for the determination of bond lengths, angles, and the overall conformation of the molecule.Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including condensation, cyclization, and coordination with transition metals. For example, the coordination compounds containing 4-allyl-1,2,4-triazole have been synthesized and characterized, revealing interesting magnetic properties.Physical And Chemical Properties Analysis
The physical form of “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is solid . The molecular weight is 295.79 g/mol .Applications De Recherche Scientifique
Antioxidant and Antiradical Activities
Triazole derivatives have demonstrated significant antioxidant and antiradical activities. Their structure, particularly those with an open thiogroup like 4H-1,2,4-triazole-3-thiol, shows high indicators of these activities. This feature is compared to biogenic amino acids such as cysteine, which also contains a free SH-group, suggesting their potential in mitigating oxidative stress and its related conditions. The chemical transformations involving this class of compounds have been explored to uncover new possibilities and opportunities for synthesized 1,2,4-triazole-3-thiones, including their applications in addressing conditions related to high doses of radiation exposure (Kaplaushenko, 2019).
Broad Biological Activities
1,2,4-triazole derivatives are acknowledged for their wide range of biological activities. Research has shown interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds offer new prototypes for addressing emerging diseases, resistance in bacteria, and neglected diseases that affect a large portion of humanity. The synthesis and evaluation of these compounds are crucial for discovering new therapeutic agents, highlighting the need for efficient preparations that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Applications Beyond Pharmaceuticals
The versatility of 1,2,4-triazole derivatives extends beyond pharmaceuticals, showing significant utility in engineering, metallurgical, and agricultural fields. They are used in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their widespread application, coupled with their low toxicity, underscores their importance in various industrial sectors. The ongoing research and publication on these derivatives underscore the global interest in exploring potential molecules for substituted 1,2,4-triazoles, indicating a robust area for future scientific inquiry (Parchenko, 2019).
Antimicrobial and Antifungal Properties
Another significant area of research is the investigation into the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds have been identified as promising candidates for the development of new antimicrobial and antifungal agents. Their potential to serve as the basis for new therapeutic strategies against resistant microbial strains is particularly noteworthy, indicating a valuable direction for future research and development in the field of infectious diseases (Ohloblina, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the research progresses, the affected pathways and their downstream effects will be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future studies will provide insights into these properties .
Result of Action
As research advances, these effects will be discovered and documented .
Propriétés
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-7-16-12(14-15-13(16)18)9-17-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXSFKUJGREGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355945 |
Source


|
| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
331272-48-1 |
Source


|
| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

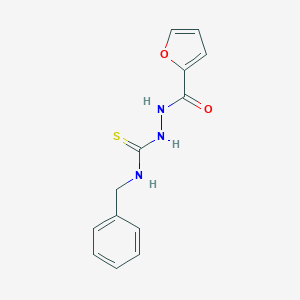

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)



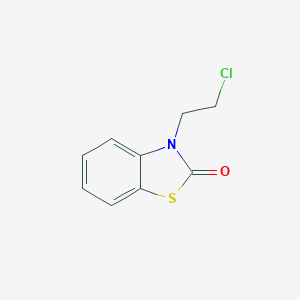

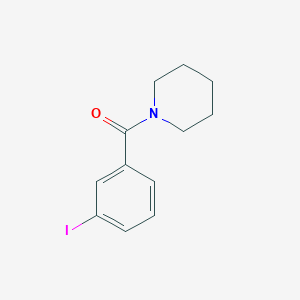
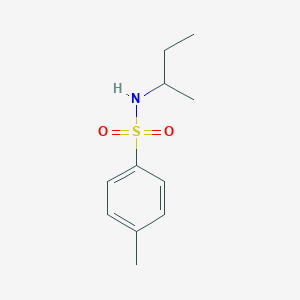

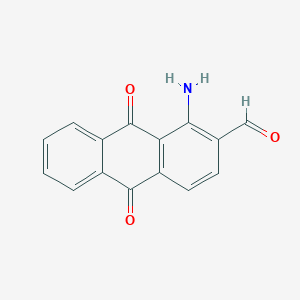
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
